N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is an oxalamide derivative characterized by an ethyl-substituted tetrahydroquinoline moiety linked via an ethoxy spacer to the oxalamide core. The compound’s synthesis and crystallographic data may involve tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
N-ethyl-N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-18-16(21)17(22)19-10-9-13-7-8-15-14(12-13)6-5-11-20(15)4-2/h7-8,12H,3-6,9-11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIRTNUYVXVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline derivative, which is then reacted with ethylamine to introduce the ethyl groups. The final step involves the formation of the oxalamide linkage through a reaction with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moieties, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxalamide Derivatives
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Core Structure : Oxalamide with aromatic and heterocyclic substituents.
- Key Features :
- Comparison: The target compound replaces S336’s aromatic groups with ethyl and tetrahydroquinoline moieties. This substitution likely alters solubility, receptor binding affinity, and metabolic stability. Tetrahydroquinoline’s lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to S336’s polar pyridine group.
Patent Compounds ()
Compound 1 : (E/Z)-N-(3-Cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide
- Molecular Weight : 482 (M+1).
- Core Structure: But-2-enamide with quinoline and tetrahydrofuran substituents.
- Comparison: The quinoline scaffold is structurally related to the tetrahydroquinoline in the target compound.
Compound 2 : (E/Z)-N-(4-(4-(benzyloxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide
- Molecular Weight : 564 (M+1).
- Core Structure : Similar to Compound 1 but with a benzyloxy group.
Acetamide Derivatives ()
N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
- Core Structure: Acetamide with quinoxaline and chlorophenyl substituents.
- Comparison: The quinoxaline core is distinct from the tetrahydroquinoline in the target compound. Acetamide’s simpler linkage vs. oxalamide’s dual amide bonds may reduce conformational flexibility and hydrogen-bonding capacity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Patent Compounds: The quinoline-based enamide derivatives highlight the importance of heterocyclic cores in drug discovery, though their biological targets remain unconfirmed .
- Synthesis Challenges : ’s acetamide synthesis methods (e.g., reflux with triethylamine) may parallel the target compound’s preparation, but oxalamides typically require controlled coupling reactions .
Biological Activity
N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an oxalamide group linked to an ethyl-tetrahydroquinoline moiety through an ethyl chain.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 955774-97-7 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Modulation : It may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Neuroprotective Effects : There is evidence to suggest that this compound may provide neuroprotective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival.
Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against specific bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotection Study : In a study published in a pharmacological journal, the compound was tested on neuron-like cells subjected to oxidative stress. The results showed a significant reduction in cell death compared to controls, indicating its potential as a neuroprotective agent.
- Antioxidant Evaluation : A study evaluating the antioxidant capacity of various compounds found that this compound exhibited a high scavenging activity against free radicals.
- Microbial Assay : In vitro tests demonstrated that the compound had inhibitory effects on several bacterial strains, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
